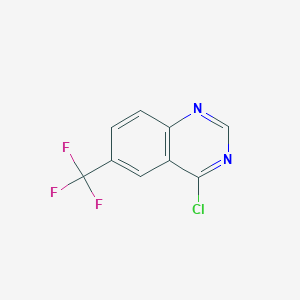






|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][N:7]=[C:6]2O.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1
|


|
Name
|
|
|
Quantity
|
10.41 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C2C(=NC=NC2=CC1)O)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred until gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h, during which time a clear, amber solution
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any remaining phosphorous oxychloride
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc and saturated sodium bicarbonate (1:1, 300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed successively with saturated sodium bicarbonate and brine
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous phases were extracted with EtOAc (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified over silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 25% EtOAc/Heptane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.14 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |